N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
N-(2-(4-((2-Methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide (CAS: 946364-40-5) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C22H24N6O2S and a molecular weight of 436.5 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyethylamino group at position 4, a methylthio group at position 6, and a 2-naphthamide moiety linked via an ethyl chain at position 1 (SMILES: COCCNc1nc(SC)nc2c1cnn2CCNC(=O)c1ccc2ccccc2c1) .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-30-12-10-23-19-18-14-25-28(20(18)27-22(26-19)31-2)11-9-24-21(29)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,29)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDGZXMNMLBUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide typically involves the condensation of appropriate precursor molecules under specific conditions. One common method involves the reaction of 2-naphthoic acid with a substituted pyrazolo[3,4-d]pyrimidine derivative in the presence of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized to enhance yield and purity. This often involves continuous flow reactions, automation, and the use of high-throughput screening techniques to identify optimal reaction conditions. Key considerations include maintaining reaction temperatures, pressures, and pH levels, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide undergoes various types of reactions, including:
Oxidation: Often occurs at the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Can occur at the pyrazolo[3,4-d]pyrimidine ring, potentially reducing the double bonds.
Substitution: The amino and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminium hydride for reduction processes.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Depending on the reactions, major products can include oxidized derivatives like sulfoxides, reduced derivatives with hydrogenated rings, and substituted products with different functional groups replacing the original substituents.
Scientific Research Applications
In Chemistry
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules
In Biology
This compound is investigated for its biological activities, including enzyme inhibition and receptor modulation. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
In Medicine
Potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its biological activities are explored for treating diseases such as cancer, inflammatory conditions, and infectious diseases.
In Industry
In industrial applications, it may be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide exerts its effects by interacting with specific molecular targets. The mechanism of action may involve binding to enzyme active sites or receptor sites, inhibiting their normal function. This interaction can disrupt biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of compounds with applications in medicinal chemistry, particularly as kinase inhibitors. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Bioactivity: The methoxyethylamino group in the target compound may enhance water solubility compared to the isobutylamino group in CAS 941897-13-8, which could improve pharmacokinetics . Ethylthio (CAS 941897-13-8) vs.
Synthetic Challenges: Compounds with naphthamide side chains (e.g., target compound) often exhibit moderate-to-high synthetic yields (e.g., 71–92% for analogous compounds in ), though steric hindrance from bulky groups (e.g., isobutylamino) can reduce yields .
Fluorinated Analogs :
- Fluorinated derivatives (e.g., Example 53 in ) demonstrate improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Missing Data:
- These gaps limit direct pharmacological comparisons.
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